molecular formula C10H12N4 B2446035 3,7-Dimethylidene-1,5-diazocane-1,5-dicarbonitrile CAS No. 219839-48-2

3,7-Dimethylidene-1,5-diazocane-1,5-dicarbonitrile

Cat. No.: B2446035
CAS No.: 219839-48-2
M. Wt: 188.234
InChI Key: VKEZVFAYSMQCHD-UHFFFAOYSA-N
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Description

3,7-Dimethylidene-1,5-diazocane-1,5-dicarbonitrile is an organic compound with the molecular formula C10H12N4 It is characterized by its unique structure, which includes two methylene groups and two nitrile groups attached to a diazocane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethylidene-1,5-diazocane-1,5-dicarbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable dinitrile precursor in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to achieve the desired level of purity for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethylidene-1,5-diazocane-1,5-dicarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.

    Substitution: The methylene groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3,7-Dimethylidene-1,5-diazocane-1,5-dicarbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,7-Dimethylidene-1,5-diazocane-1,5-dicarbonitrile involves its interaction with molecular targets through its functional groups. The nitrile groups can participate in nucleophilic addition reactions, while the methylene groups can undergo various transformations. These interactions can affect molecular pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Diazocine-1,5(2H,8H)-dicarbonitrile
  • Tetrahydro-3,7-bis(methylene)-1,5-diazocane

Uniqueness

3,7-Dimethylidene-1,5-diazocane-1,5-dicarbonitrile is unique due to its specific arrangement of functional groups and its reactivity profile

Properties

IUPAC Name

3,7-dimethylidene-1,5-diazocane-1,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-9-3-13(7-11)5-10(2)6-14(4-9)8-12/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEZVFAYSMQCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CN(CC(=C)CN(C1)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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